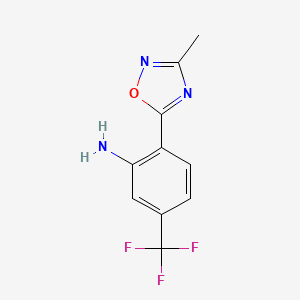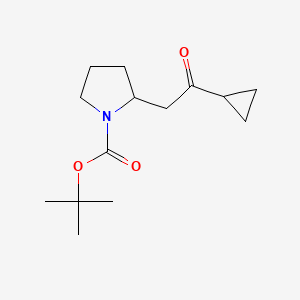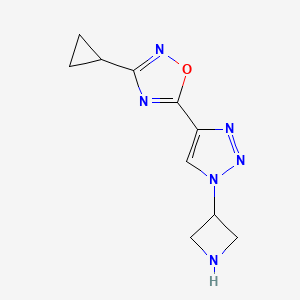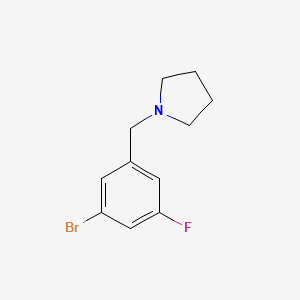![molecular formula C14H15FN4OS B1380293 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1706442-89-8](/img/structure/B1380293.png)
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one, also known as 4-F-PYR, is a novel synthetic compound with a wide range of potential applications in both scientific research and laboratory experiments. 4-F-PYR is a derivative of pyrrolidinone, a class of compounds commonly used in the pharmaceutical industry. 4-F-PYR has a unique structure that allows it to interact with a variety of biological molecules and systems in the body, making it a promising target for drug development.
科学的研究の応用
Molecular Interactions and Crystallography
Research involving 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one and its derivatives has explored their molecular interactions and crystallography. For example, El-Emam et al. (2020) synthesized and analyzed the crystal structures of three adamantane-1,3,4-thiadiazole hybrid derivatives, utilizing quantum theory of atoms-in-molecules (QTAIM) approach and PIXEL method to characterize intra- and intermolecular interactions. Their findings highlighted the significant roles of N–H⋯N hydrogen bonding and H–H bonding in stabilizing these crystal structures (El-Emam et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one have been a focus of several studies. For instance, Bayrak et al. (2009) conducted synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that most compounds showed good to moderate activity (Bayrak et al., 2009). Another study by Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents, showing promising activity in the range of 10 μg/mL concentrations (Holla et al., 2003).
Anticancer Activity
Research into the anticancer activity of thiadiazole derivatives has shown promising results. Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and characterized their anticancer activity, finding that some compounds exhibited superior inhibitory activity against cancer cell lines (Qin et al., 2020). Additionally, Gomha et al. (2015) prepared a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst and evaluated their anticancer activity, revealing promising activity, especially in compounds with phenyl- and thiophen-2-yl-substituted 1,3-thiazole derivatives (Gomha et al., 2015).
特性
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-9(2-4-11)5-6-19-8-10(7-12(19)20)13-17-18-14(16)21-13/h1-4,10H,5-8H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMJQISXADGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)
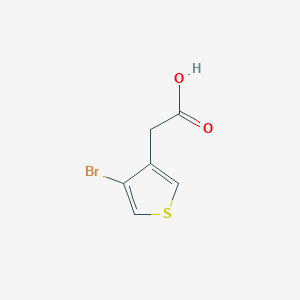
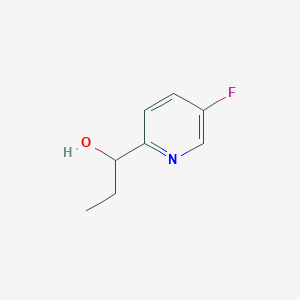

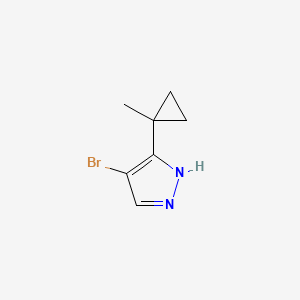
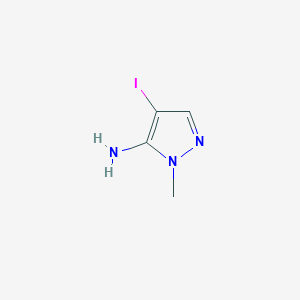
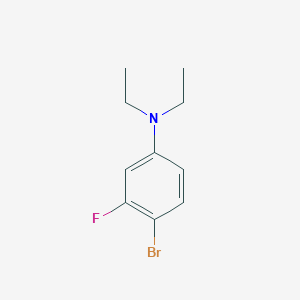
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
